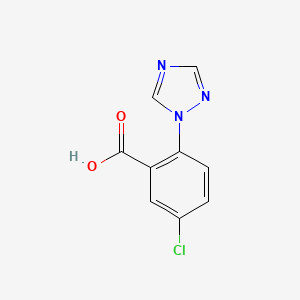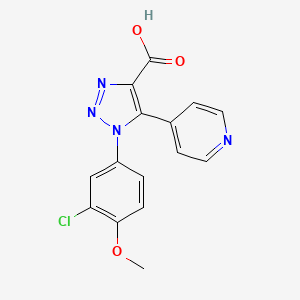
1-(3-chloro-4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(3-chloro-4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H11ClN4O3 and its molecular weight is 330.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Assessment
The synthesis of related triazole compounds involves reactions that yield complex structures with potential for various applications. For example, the synthesis of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2 involves reactions of cyanopyridine with phenylthiosemicarbazide, leading to a 1,2,4-triazole derivative, which is further reacted to yield the final compound. The molecular and supramolecular structures of such compounds are typically studied using X-ray diffractometry, providing insights into their potential applications in material science and coordination chemistry (Castiñeiras et al., 2018).
Antioxidant Activity
Derivatives of triazole compounds have been synthesized and evaluated for their antioxidant activities. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been shown to possess significant antioxidant properties, with some compounds exhibiting higher activity than well-known antioxidants like ascorbic acid. Such studies highlight the potential of triazole derivatives in developing new antioxidant agents (Tumosienė et al., 2019).
Biological Potential
The structural combination of triazole with other heterocycles, such as pyrazole, in one molecule increases the likelihood of interaction with various biological targets. Studies have focused on the synthesis of compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles to explore their properties and potential biological applications. The biological potential of these compounds is often assessed through docking studies and other biochemical assays, pointing towards their utility in pharmaceutical research (Fedotov et al., 2022).
Antimicrobial Activity
Triazole derivatives are also investigated for their antimicrobial properties. The synthesis of novel N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives and their evaluation for antibacterial and antifungal activities represent an area of active research. Some of these compounds have shown moderate antimicrobial activity, suggesting their potential as lead compounds for developing new antimicrobial agents (Komsani et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-23-12-3-2-10(8-11(12)16)20-14(9-4-6-17-7-5-9)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCCPXOOIBOMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)
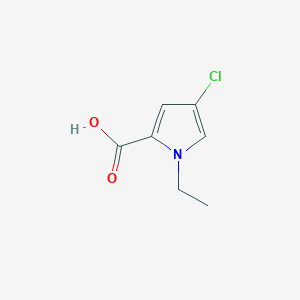
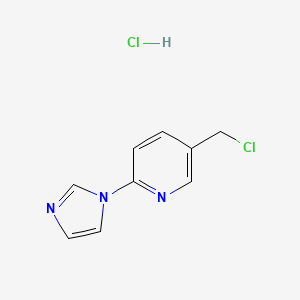
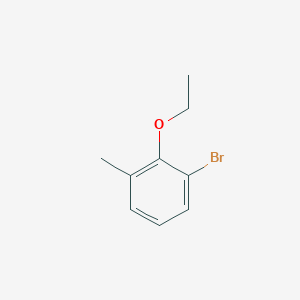
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
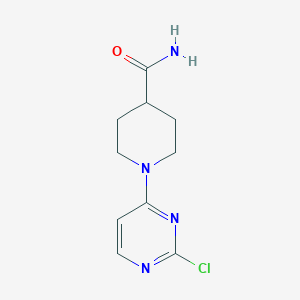
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)
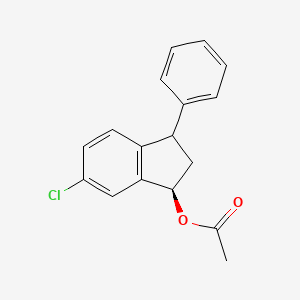
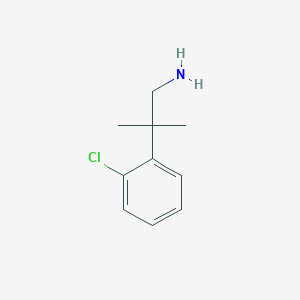
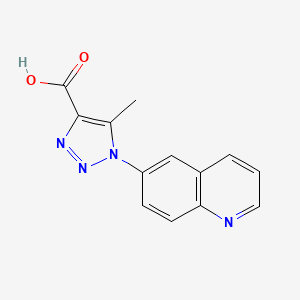
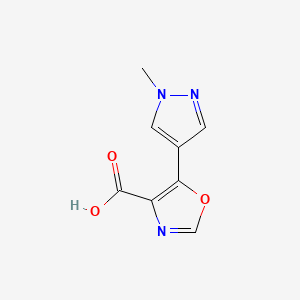
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)
